

# An In-depth Technical Guide to Caryophyllene Formate (C<sub>16</sub>H<sub>26</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: Caryophyllene formate

Cat. No.: B1618201

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A Note to the Researcher: The scientific literature on **caryophyllene formate** is notably sparse. In contrast, its structural relative,  $\beta$ -caryophyllene, has been the subject of extensive research. This guide provides a comprehensive overview of the known properties of **caryophyllene formate**. To offer a broader context for potential research and application, this document also delves into the well-documented biological activities of  $\beta$ -caryophyllene. It is crucial to underscore that the biological data presented for  $\beta$ -caryophyllene should not be directly extrapolated to **caryophyllene formate** without dedicated experimental validation. This guide is intended to serve as a foundational resource, highlighting both what is known and where further scientific inquiry is needed.

## Part 1: Core Directive - Unveiling Caryophyllene Formate

This technical guide is structured to provide a thorough understanding of **caryophyllene formate** for researchers, scientists, and professionals in drug development. We will begin with the fundamental chemical and physical characteristics of **caryophyllene formate**, followed by its synthesis and analytical characterization. A significant portion of this guide will then explore the biological activities and therapeutic potential of the closely related and extensively studied  $\beta$ -caryophyllene, offering a predictive framework for future investigations into **caryophyllene formate**. The guide concludes with detailed experimental protocols and a comprehensive list of references.

## Section 1: Physicochemical Properties of Caryophyllene Formate

**Caryophyllene formate**, with the molecular formula C<sub>16</sub>H<sub>26</sub>O<sub>2</sub>, is a sesquiterpenoid ester.[1][2][3][4][5][6] It is also known by several synonyms, including beta-caryophyllene alcohol formate and 4,4,8-trimethyltricyclo[6.3.1.0<sup>2,5</sup>]dodecan-1-yl formate.[3][7] This compound is primarily recognized for its use as a fragrance and flavor agent.[8]

### Chemical and Physical Data

A summary of the key physicochemical properties of **caryophyllene formate** is presented in the table below.

| Property          | Value  | Source(s)  |
|-------------------|--|------------|
| Molecular Formula | C <sub>16</sub> H <sub>26</sub> O <sub>2</sub> | [1][3][4]  |
| Molecular Weight  | 250.38 g/mol                                   | [1][2][3]  |
| CAS Number        | 58096-46-1                                     | [1][3]     |
| Appearance        | Colorless to pale yellow liquid                | [9][10]    |
| Odor Profile      | Woody, spicy, amber, sweet                     | [1][7][11] |
| Density           | 0.9850 - 1.0230 g/cm <sup>3</sup> @ 25°C       | [9][10]    |
| Boiling Point     | 304.00 to 305.00 °C @ 760.00 mm Hg (estimated) | [8]        |
| Flash Point       | 124.7 °C (estimated)                           | [4][5]     |
| Refractive Index  | 1.490 - 1.500 @ 20°C                           | [9][10]    |
| Solubility        | Soluble in alcohol                             | [1]        |
| LogP (o/w)        | 5.032 (estimated)                              | [8]        |

### Natural Occurrence and Olfactory Profile

**Caryophyllene formate** is found in nature, with sources including clove.<sup>[11]</sup> Its characteristic scent is described as a combination of woody, spicy, amber, and sweet notes, making it a valuable ingredient in the fragrance industry.<sup>[1][7][11]</sup>

## Section 2: Synthesis and Analytical Characterization

While specific, detailed synthesis protocols for **caryophyllene formate** are not readily available in the peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles.

### Proposed Synthesis of Caryophyllene Formate

The synthesis of **caryophyllene formate** would logically proceed via the esterification of caryophyllene alcohol. A potential reaction workflow is outlined below.

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Esterification; Esterification -> Caryophyllene_Formate; Caryophyllene_Formate -> Purification;  
Purification -> Final_Product; }
```

**Figure 1:** Proposed synthesis workflow for **caryophyllene formate**.

Step-by-Step Methodology (Hypothetical):

- Hydration of  $\beta$ -Caryophyllene:  $\beta$ -Caryophyllene is treated with an aqueous mineral acid (e.g., sulfuric acid) to induce hydration and cyclization, yielding caryophyllene alcohol.<sup>[1]</sup>
- Esterification: The resulting caryophyllene alcohol is then reacted with formic acid in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst) to form

**caryophyllene formate**. The reaction would likely be heated to drive the equilibrium towards the product.

- **Workup and Purification:** The reaction mixture is neutralized, and the organic layer is separated. The crude **caryophyllene formate** is then purified, likely via fractional distillation under reduced pressure, to yield the final product.

## Analytical Characterization

The characterization of **caryophyllene formate** would employ standard analytical techniques used for volatile organic compounds.

### 2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of **caryophyllene formate** in complex mixtures, such as essential oils or reaction products.

- **Sample Preparation:** A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
- **GC Conditions (Hypothetical):**
  - **Column:** A non-polar or semi-polar capillary column (e.g., DB-5ms).
  - **Injector Temperature:** 250 °C.
  - **Oven Program:** Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
  - **Carrier Gas:** Helium.
- **MS Detection:** The mass spectrometer would be operated in electron ionization (EI) mode. The resulting mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.

### 2.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile compounds, HPLC can also be used, particularly for quantification.

- Sample Preparation: The sample is dissolved in the mobile phase.
- HPLC Conditions (Hypothetical):
  - Column: A reverse-phase column (e.g., C18).
  - Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).
  - Detection: UV detection at a low wavelength (e.g., 210 nm) would be suitable as **caryophyllene formate** lacks a strong chromophore.

### 2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of **caryophyllene formate**.

- <sup>1</sup>H NMR: Would provide information on the number and connectivity of protons in the molecule. The presence of a signal around 8 ppm would be characteristic of the formate proton.
- <sup>13</sup>C NMR: Would show the number of unique carbon atoms. The carbonyl carbon of the formate group would appear downfield (around 160-170 ppm).
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the complete connectivity of the molecule and confirm the structure.

## Section 3: Biological Activity and Therapeutic Potential of the Caryophyllene Scaffold

As previously stated, there is a significant lack of research on the biological effects of **caryophyllene formate**. However, the structurally similar compound,  $\beta$ -caryophyllene, has been extensively studied and has demonstrated a wide range of pharmacological activities.

This section will detail the known biological effects of  $\beta$ -caryophyllene to provide a basis for potential future research into **caryophyllene formate**.

## $\beta$ -Caryophyllene: A Selective Cannabinoid Receptor 2 (CB2) Agonist

The primary mechanism of action for many of  $\beta$ -caryophyllene's biological effects is its selective agonism of the cannabinoid receptor type 2 (CB2).<sup>[12]</sup> Unlike the CB1 receptor, which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the peripheral nervous system and on immune cells. This selective activation of CB2 receptors allows  $\beta$ -caryophyllene to exert therapeutic effects without inducing psychotropic side effects.<sup>[12]</sup>

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```

```
BCP -> CB2 [label="Activates"]; CB2 -> Immune_Modulation; Immune_Modulation -> Anti_Inflammatory; Immune_Modulation -> Analgesic; CB2 -> Anti_Cancer; }
```

**Figure 2:** Simplified signaling pathway of  $\beta$ -caryophyllene via the CB2 receptor.

## Anti-Inflammatory and Analgesic Properties

Through its interaction with the CB2 receptor,  $\beta$ -caryophyllene has demonstrated potent anti-inflammatory and analgesic properties in numerous preclinical studies.<sup>[12]</sup> It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory signaling pathways.<sup>[12][13]</sup> These properties suggest its potential therapeutic use in a variety of inflammatory conditions.

## Anti-Cancer Activity

$\beta$ -Caryophyllene has exhibited anti-cancer properties in various cancer cell lines.<sup>[14]</sup> Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in tumor cells.<sup>[14]</sup>

## Antimicrobial Effects

Research has also indicated that  $\beta$ -caryophyllene possesses antimicrobial activity against a range of pathogenic bacteria and fungi.[15]

## Toxicological Profile of $\beta$ -Caryophyllene

Toxicology studies on  $\beta$ -caryophyllene have generally shown it to be safe with a low toxicity profile.[16][17][18] Acute toxicity studies in mice have indicated a high LD50, and subchronic toxicity studies in rats have not revealed significant adverse effects at high doses.[17][18]

## Section 4: Future Directions and Considerations for Caryophyllene Formate Research

The extensive body of research on  $\beta$ -caryophyllene provides a compelling rationale for investigating the biological activities of **caryophyllene formate**. The addition of the formate group will alter the molecule's polarity, size, and electronic distribution, which could in turn influence its pharmacokinetic and pharmacodynamic properties.

Key Research Questions:

- Does **caryophyllene formate** retain affinity for the CB2 receptor?
- How does the formate group affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile?
- Does **caryophyllene formate** exhibit similar or novel anti-inflammatory, analgesic, or anti-cancer properties?
- What is the toxicological profile of **caryophyllene formate**?

## Section 5: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be crucial for the characterization and evaluation of **caryophyllene formate**.

### Protocol for GC-MS Analysis of Caryophyllene Formate

Objective: To separate and identify **caryophyllene formate** in a sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- DB-5ms capillary column (or equivalent)
- Helium (carrier gas)
- Sample containing **caryophyllene formate**
- Hexane (or other suitable solvent)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in hexane.
- GC-MS Instrument Setup:
  - Install the DB-5ms column.
  - Set the injector temperature to 250 °C.
  - Set the oven temperature program:
    - Initial temperature: 60 °C, hold for 2 minutes.
    - Ramp: 10 °C/minute to 280 °C.
    - Hold at 280 °C for 5 minutes.
  - Set the carrier gas (Helium) flow rate to 1 mL/minute.
  - Set the MS transfer line temperature to 280 °C.
  - Set the ion source temperature to 230 °C.



- Set the MS to scan from  $m/z$  40 to 500.
- Injection: Inject 1  $\mu\text{L}$  of the prepared sample into the GC.
- Data Analysis: Analyze the resulting chromatogram and mass spectrum. Identify the peak corresponding to **caryophyllene formate** based on its retention time and fragmentation pattern.

## Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of **caryophyllene formate** on a cancer cell line.

Materials:

- Cancer cell line (e.g., HT-29 colon cancer cells)
- Normal cell line (for selectivity assessment)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- **Caryophyllene formate**
- Dimethyl sulfoxide (DMSO)
- MTT reagent
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

- Compound Preparation: Prepare a stock solution of **caryophyllene formate** in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of **caryophyllene formate**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Assay:
  - Add 10 µL of MTT reagent to each well and incubate for 4 hours.
  - Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

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